molecular formula C26H31N3O5 B6484333 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide CAS No. 877631-42-0

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No. B6484333
CAS RN: 877631-42-0
M. Wt: 465.5 g/mol
InChI Key: DGVMLKRZNVMMRE-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide (FPT) is a novel compound that has been recently investigated for its potential to be used as a therapeutic agent. FPT is a derivative of the piperazine family, which is a class of cyclic compounds that have been used as pharmaceuticals for decades. FPT has been studied for its potential to modulate various biological pathways and processes, including those related to inflammation, cancer, and neurological disorders.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide has been studied for its potential to modulate various biological pathways and processes. It has been demonstrated to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, this compound has been studied for its potential to inhibit the proliferation of certain types of cancer cells, as well as its ability to induce apoptosis in certain types of cancer cells. Furthermore, this compound has been studied for its potential to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins.

Mechanism of Action

The exact mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide is still under investigation. However, it is believed that this compound binds to certain proteins in the body, which then modulates the activity of these proteins. This modulation of proteins can lead to changes in various biological pathways and processes, including those related to inflammation, cancer, and neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has been demonstrated to inhibit the proliferation of certain types of cancer cells, as well as induce apoptosis in certain types of cancer cells. In addition, this compound has been shown to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins.

Advantages and Limitations for Lab Experiments

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. In addition, this compound has been demonstrated to have anti-inflammatory, anti-cancer, and neuroprotective properties. However, there are some limitations to its use in laboratory experiments. This compound has not been extensively studied, so there is still much to be learned about its exact mechanism of action and potential side effects.

Future Directions

The potential applications of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide are still being explored. Future studies should focus on further elucidating the exact mechanism of action of this compound and its potential therapeutic applications. In addition, future studies should investigate the potential side effects of this compound, as well as its potential interactions with other drugs. Furthermore, future studies should explore the potential uses of this compound in combination with other drugs. Finally, future studies should investigate the potential of this compound to be used in the treatment of various diseases, such as cancer, inflammation, and neurological disorders.

Synthesis Methods

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide can be synthesized through a variety of methods, including the use of the reaction between ethyl 2-bromo-4-methoxy-3-methylbenzoate and 2-amino-4-phenylpiperazine in the presence of a base. This reaction produces the desired compound in high yields. In addition, this compound can also be synthesized through a one-pot reaction between 2-amino-4-phenylpiperazine, 4-methoxy-3-methylbenzoic acid, and ethyl bromide in the presence of a base. Both of these methods have been successfully used to synthesize this compound in high yields and purity.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-31-23-16-19(17-24(32-2)25(23)33-3)26(30)27-18-21(22-10-7-15-34-22)29-13-11-28(12-14-29)20-8-5-4-6-9-20/h4-10,15-17,21H,11-14,18H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVMLKRZNVMMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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